Product packaging for Jak-2/3-IN-2(Cat. No.:)

Jak-2/3-IN-2

Cat. No.: B12394188
M. Wt: 358.9 g/mol
InChI Key: SXIKZSHZOJXJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Jak-2/3-IN-2 is a potent and selective ATP-competitive inhibitor targeting the Janus kinases 2 and 3 (JAK2 and JAK3). JAKs are intracellular tyrosine kinases that play a critical role in the JAK-STAT signaling pathway, which is essential for processes like hematopoiesis, immune cell function, and inflammation. The JAK-STAT pathway transmits signals from over 50 cytokines, growth factors, and interferons . By inhibiting JAK2 and JAK3, this compound effectively modulates this key signaling node. JAK2 is particularly crucial for signaling by hormone-like cytokines (e.g., erythropoietin, thrombopoietin) and is a recognized target in myeloproliferative neoplasms . JAK3, which is primarily expressed in hematopoietic cells, partners with the common gamma chain (γc) to mediate signaling for interleukins like IL-2, IL-4, IL-7, IL-15, and IL-21, making it a key player in immune cell development and function . Consequently, this compound provides researchers with a valuable tool to investigate the mechanisms of cancers, autoimmune diseases, and inflammatory conditions. Its dual inhibition profile makes it especially relevant for studies in hematologic malignancies and immune-oncology. This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19ClN2OS B12394188 Jak-2/3-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H19ClN2OS

Molecular Weight

358.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-1-ethyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-one

InChI

InChI=1S/C19H19ClN2OS/c1-4-21-14(3)18(24-15-11-9-13(2)10-12-15)19(23)22(21)17-8-6-5-7-16(17)20/h5-12H,4H2,1-3H3

InChI Key

SXIKZSHZOJXJQQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=O)N1C2=CC=CC=C2Cl)SC3=CC=C(C=C3)C)C

Origin of Product

United States

Discovery and Molecular Characterization of Jak 2/3 in 3 in Research

Identification of JAK-2/3-IN-2 as a Novel Kinase Inhibitor in Research Programs

This compound, also known as Compound 3h, was identified through research programs focused on discovering novel inhibitors of the Janus kinase family. medchemexpress.com These programs often employ strategies like pharmacophore-based virtual screening and experimental validation to identify compounds with the potential to inhibit specific JAK isoforms. medchemexpress.comresearchgate.net The discovery of novel JAK inhibitors is driven by the need for more selective agents that can target specific pathways involved in disease pathogenesis, potentially offering improved efficacy and safety profiles. mdpi.comdermatologytimes.com The identification of this compound as a dual inhibitor of JAK2 and JAK3 stems from these extensive screening and validation efforts. medchemexpress.com

In Vitro Potency and Selectivity Profiling of this compound Against JAK2 and JAK3 Kinases

In vitro studies are essential to determine the potency and selectivity of a potential inhibitor against its target enzymes. For this compound, these assays have demonstrated its activity as a dual inhibitor of JAK2 and JAK3. The half-maximal inhibitory concentration (IC₅₀), a measure of the inhibitor's potency, was determined to be 23.85 nM for JAK2 and 18.9 nM for JAK3. medchemexpress.com This data indicates that this compound is a potent inhibitor of both these kinases in a cell-free environment.

Target KinaseIC₅₀ (nM)Reference
JAK223.85 medchemexpress.com
JAK318.9 medchemexpress.com

Molecular Interactions and Binding Mechanisms of this compound with JAK2/3 Active Sites in Research Models

The mechanism by which JAK inhibitors bind to their target kinases is crucial for understanding their selectivity and potency. JAK inhibitors typically function by competing with ATP for the binding site in the kinase domain, thereby preventing the phosphorylation and activation of downstream signaling pathways. frontiersin.orgnih.gov The structure of the JAK kinase domain includes a highly conserved ATP-binding pocket. openrheumatologyjournal.com Molecular dynamics simulations of similar quinoxalinone-based inhibitors, like ST4j, have shown that they are stabilized within the hinge region of the JAK2 active site primarily through van der Waals interactions. researchgate.net Specifically, the hydroxyl group of ST4j can form hydrogen bonds with residues S936 and R938 in the hinge region of JAK2. researchgate.net While detailed structural studies for this compound are not as extensively published, it is anticipated to interact with key residues within the ATP-binding pocket of JAK2 and JAK3, which is a common mechanism for this class of inhibitors. researchgate.net

Comparative Analysis of this compound Selectivity Against Other JAK Family Members (JAK1, TYK2) and Related Kinases in Research Assays

The selectivity of a JAK inhibitor across the four members of the JAK family is a critical determinant of its biological effects and potential therapeutic applications. While this compound is identified as a dual inhibitor of JAK2 and JAK3, its activity against JAK1 and TYK2 is an important aspect of its characterization. medchemexpress.comdermatologytimes.com Generally, JAK inhibitors exhibit varying degrees of selectivity. For instance, some are pan-JAK inhibitors, affecting multiple family members, while others are designed to be more selective for specific isoforms. oup.comersnet.org For example, tofacitinib (B832) is a potent inhibitor of JAK1 and JAK3 with less activity against JAK2 and TYK2, while deucravacitinib (B606291) is highly selective for TYK2. oup.comacrabstracts.org The selectivity profile of this compound against JAK1 and TYK2 would be determined through similar in vitro kinase assays, providing a comprehensive understanding of its specificity within the JAK family. nih.gov

Preclinical Efficacy and Investigational Applications of Jak 2/3 in 3 in Disease Models

Evaluation of JAK-2/3-IN-3 in In Vitro Models of Myeloproliferative Neoplasms (MPNs)

Myeloproliferative neoplasms are a group of blood cancers characterized by the overproduction of myeloid cells. nih.gov The discovery of the JAK2 V617F mutation in a majority of MPN patients has made JAK2 a prime therapeutic target. mdpi.com

Inhibition of Pathological Cell Growth in MPN Cell Lines

In vitro studies are fundamental in assessing the potential of new therapeutic agents. For MPN, cell lines that harbor the JAK2 V617F mutation are commonly used to evaluate the efficacy of JAK inhibitors. These studies typically measure the inhibitor's ability to reduce cell viability and induce apoptosis (programmed cell death). For instance, the combination of JAK2 inhibitors with other agents, such as PIM inhibitors, has been shown to synergistically suppress the growth of multiple MPN cancer cell lines and trigger apoptosis. oncotarget.com While specific data for JAK-2/3-IN-3 is not detailed in publicly available literature, the general approach involves determining the half-maximal inhibitory concentration (IC50) to quantify the compound's potency in inhibiting cell proliferation.

Interactive Data Table: Representative Anti-proliferative Activity of JAK Inhibitors in MPN Cell Lines

Cell LineJAK2 Mutation StatusRepresentative JAK InhibitorReported Effect
SET-2V617FG6 (Jak2 kinase inhibitor)Synergistic effect on reducing cell proliferation and viability when combined with a Bcl-2 inhibitor. oncotarget.com
HELV617FG6 (Jak2 kinase inhibitor)Synergistic effect on reducing cell proliferation and viability when combined with a Bcl-2 inhibitor. oncotarget.com
UKE-1V617FJAK2 inhibitorSynergistic growth inhibition and induction of apoptosis when combined with PIM inhibitors. oncotarget.com

Effects on JAK2 V617F-Mutant Cells in Research Settings

The JAK2 V617F mutation leads to the constitutive activation of the JAK-STAT signaling pathway, a key mechanism driving MPNs. mdpi.comresearchgate.net Research in this area focuses on whether a JAK inhibitor can effectively block this aberrant signaling. The efficacy of inhibitors is often assessed by measuring the phosphorylation levels of downstream proteins like STAT3 and STAT5. A reduction in the phosphorylation of these proteins indicates successful inhibition of the pathway. nih.gov For example, the type II JAK2 inhibitor CHZ868 has been shown to suppress the phosphorylation of STAT3 and STAT5 in JAK2 V617F cells at lower concentrations than in wild-type cells. nih.gov This demonstrates a degree of selectivity for the mutant kinase. nih.gov

Assessment of JAK-2/3-IN-3 in In Vitro Lymph-Derived Disease and Leukemia Models

The JAK/STAT pathway is also implicated in various lymphoid malignancies and leukemias. researchgate.netpnas.org Mutations in JAK1, JAK2, and JAK3 have been identified in acute lymphoblastic leukemia (ALL). nih.govfortunejournals.com Therefore, in vitro models of these diseases are used to explore the broader potential of JAK inhibitors. In T-cell acute lymphoblastic leukemia (T-ALL), mutations in JAK3 can lead to constitutive activation of the JAK/STAT pathway. nih.gov Studies using cell lines with such mutations help determine an inhibitor's effectiveness in this context. nih.gov Similarly, the sensitivity of cell lines with JAK2 fusions to JAK inhibitors has been demonstrated in preclinical models of ALL. fortunejournals.com

Preclinical Studies of JAK-2/3-IN-3 in In Vivo Murine Models of JAK2-Driven Diseases

Animal models, particularly murine models, are essential for evaluating the in vivo efficacy of a drug candidate before it can be considered for human trials. mdpi.com These models are designed to mimic human diseases, such as MPNs, often by introducing the JAK2 V617F mutation. mdpi.comashpublications.org

Effects on Disease Biomarkers and Pathological Manifestations in Animal Models

In murine models of JAK2-driven MPNs, key indicators of disease include elevated blood cell counts, enlarged spleen (splenomegaly), and bone marrow fibrosis. nih.govashpublications.org Preclinical studies with JAK inhibitors have shown the potential to normalize blood counts, reduce spleen size, and decrease bone marrow fibrosis. nih.govnih.gov For example, the JAK2 inhibitor INCB16562 was shown to normalize white blood cell and platelet counts and markedly reduce splenomegaly and bone marrow fibrosis in a murine model of MPLW515L-induced myeloproliferation. nih.gov Another JAK2 inhibitor, BMS-911543, was found to suppress leukocytosis in a murine model of JAK2 V617F-induced MPN, although it did not affect erythrocytosis. researchgate.net

Interactive Data Table: Representative Effects of JAK Inhibitors in Murine Models of MPN

JAK InhibitorMurine ModelKey Findings
Flonoltinib Maleate (FM)JAK2 V617F-induced MPNDose-dependent reduction in hepatosplenomegaly and prolonged survival. nih.govresearchgate.net
Ruxolitinib (B1666119)JAK2 V617F-induced MPNImproved blood counts and splenomegaly. nih.gov
CHZ868Murine MPN modelsSignificant activity and reductions in mutant allele burden. nih.gov

Investigation of JAK-2/3-IN-3 Pharmacodynamics in Preclinical Animal Studies

Research into Combination Strategies with JAK-2/3-IN-3 and Other Investigational Agents in Preclinical Settings

While specific preclinical combination studies for the dual JAK2/3 inhibitor ST4j are not yet published, research into combination strategies with other JAK inhibitors provides a strong rationale for future investigations with dual JAK2/3 inhibitors. The primary goals of these combination approaches are to enhance therapeutic efficacy, overcome or prevent drug resistance, and broaden the spectrum of activity. Preclinical studies have explored combining JAK inhibitors with various classes of agents in models of cancer and inflammatory diseases.

One promising area of investigation is the combination of JAK inhibitors with immune checkpoint inhibitors (ICIs). In preclinical cancer models, the addition of a JAK1/2 inhibitor, ruxolitinib, to anti-PD-1 and anti-CTLA-4 therapy significantly reduced tumor growth compared to either treatment alone. acir.org This synergistic effect was associated with a favorable modulation of the tumor immune microenvironment, including an increase in lymphocytes and a decrease in granulocytes. acir.org Both CD8+ T cells and NK cells were found to be essential for the efficacy of this combination. acir.org Similarly, combining the JAK1 inhibitor itacitinib (B608144) with an anti-PD-1 antibody improved survival and reduced tumor burden in a mouse model of non-small cell lung cancer (NSCLC). nih.gov These findings suggest that by modulating cytokine signaling, JAK inhibitors can reverse T-cell exhaustion and enhance the anti-tumor immune response elicited by ICIs. nih.govresearchgate.net

Another researched strategy involves combining JAK inhibitors with other targeted therapies. In preclinical models of JAK2V617F-driven myeloproliferative neoplasms, the combination of the JAK1/2 inhibitor ruxolitinib with a pan-deacetylase inhibitor (panobinostat) resulted in a more profound reduction in splenomegaly and improved bone marrow and spleen histology compared to either agent alone. aacrjournals.org This suggests that targeting both genetic and epigenetic drivers of a disease can lead to complementary and enhanced anti-cancer effects. aacrjournals.org

In the context of inflammatory diseases, such as rheumatoid arthritis, preclinical studies have demonstrated that combining a Bruton's Tyrosine Kinase (BTK) inhibitor (GS-4059) with a JAK inhibitor led to significantly greater efficacy in reducing paw swelling and improving histopathology scores in a rat model of collagen-induced arthritis than either monotherapy. acrabstracts.org This highlights the potential for synergistic effects by targeting multiple pathways involved in the inflammatory process.

These preclinical findings provide a strong foundation for investigating combination strategies with dual JAK2/3 inhibitors like ST4j. The ability to simultaneously target JAK2-mediated myeloproliferative signals and JAK3-dependent lymphoid activation could offer unique advantages in combination regimens for both hematologic cancers and autoimmune disorders.

Interactive Data Table: Examples of Preclinical Combination Strategies with JAK Inhibitors

JAK InhibitorCombination AgentDisease ModelKey Finding
Ruxolitinib (JAK1/2)Anti-PD-1/Anti-CTLA-4Murine solid tumor modelsSignificantly reduced tumor growth compared to monotherapy. acir.org
Itacitinib (JAK1)Pembrolizumab (Anti-PD-1)Mouse model of NSCLCImproved survival and reduced tumor burden. nih.gov
Ruxolitinib (JAK1/2)Panobinostat (Pan-deacetylase inhibitor)Mouse model of myeloproliferative neoplasmMore profound effect on splenomegaly and histology than single agents. aacrjournals.org
JAK inhibitorGS-4059 (BTK inhibitor)Rat collagen-induced arthritisSignificantly greater effects on clinical and histopathology scores. acrabstracts.org

Medicinal Chemistry and Structure Activity Relationship Sar Research of Jak 2/3 in 3

Design and Synthesis Strategies for Quinoxalinone-Containing JAK2/3 Inhibitors

The quinoxaline (B1680401) scaffold is recognized as a "privileged substructure" in medicinal chemistry due to its ability to bind to a variety of receptors. researchgate.netnih.gov This has made it an attractive starting point for the design of novel kinase inhibitors. researchgate.netnih.gov Researchers have employed several strategies, including scaffold morphing and library screening, to develop quinoxalinone-based JAK2/3 inhibitors. nih.govnih.gov

One approach involves the derivatization of the quinoxalinone core. For instance, a series of 2,8-diaryl-quinoxalines were designed and synthesized as potential JAK2 inhibitors. researchgate.net Another study focused on screening a library of quinoxalinone derivatives with NH-sulfoximine, indole, and pyrazolone (B3327878) groups for their ability to inhibit JAK2 and JAK3. nih.govacs.org The synthesis of these compounds often involves classical methods such as the reaction of o-phenylenediamine (B120857) with α-ketocarboxylic acids, followed by modifications like the Buchwald-Hartwig coupling to introduce various aryl groups. researchgate.netnih.gov

A notable strategy involved a molecular docking approach to screen an in-house library of 49 quinoxalinone compounds. nih.govacs.org This computational screening identified promising candidates for further biological evaluation. nih.govacs.org

Elucidation of Key Structural Features Contributing to JAK2/3 Inhibitory Potency

Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features of quinoxalinone-based inhibitors that contribute to their potency against JAK2 and JAK3. A common feature for potent inhibition is the ability of the molecule to form multiple points of contact within the ATP-binding pocket of the kinase. nih.gov

For quinoxalinone derivatives, specific interactions have been identified as critical for high potency. The nitrogen atom within the quinoxaline ring and the carbonyl group of the backbone can form hydrogen bonds with key residues in the hinge region of the kinase, such as Leu932. nih.govnih.gov

In a study of 2,8-diaryl-quinoxaline compounds, it was found that certain substitutions on the aryl rings significantly impacted inhibitory activity. nih.gov For example, a compound with a 4-phenylacetic morpholine (B109124) amide substituent demonstrated a low nanomolar IC50 value against JAK2. acs.org Another study identified a quinoxalinone derivative with pyrazolone and chlorine atom substitutions, compound ST4j , as a potent dual inhibitor of JAK2 and JAK3. nih.govacs.org Molecular dynamics simulations revealed that the hydroxyl group of ST4j could form hydrogen bonds with residues S936 and R938 in the hinge region of JAK2, contributing to its strong binding. acs.org

The following table summarizes the inhibitory activity of selected quinoxalinone derivatives against JAK2 and JAK3.

CompoundTargetIC50 (nM)
ST4j JAK213.00 ± 1.31
JAK314.86 ± 1.29
MN341P JAK220.19 ± 1.71
MN390 JAK219.77 ± 1.24
ST3i JAK228.50 ± 0.70
Data sourced from a study on quinoxalinone-containing compounds. acs.org

Optimization Strategies for Enhanced Selectivity and Efficacy in Research Molecules

A significant challenge in the development of JAK inhibitors is achieving selectivity among the different JAK isoforms due to the high homology in their ATP-binding sites. frontiersin.org However, subtle structural differences can be exploited to design more selective inhibitors. tandfonline.comnih.gov

Optimization strategies often involve structure-based drug design and computational modeling. tandfonline.comnih.gov By analyzing the crystal structures of JAK kinases complexed with inhibitors, researchers can identify unique features to target. For example, the gatekeeper residue, which is typically methionine in JAKs, controls access to a hydrophobic back cleft and can influence off-target effects. tandfonline.com

For quinoxalinone-based inhibitors, optimization has focused on modifying substituents to enhance interactions with specific residues. The goal is to design molecules that not only have high potency but also a favorable selectivity profile to minimize potential side effects associated with inhibiting multiple JAK isoforms. nih.gov For instance, while some quinoxalinone derivatives show potent dual inhibition of JAK2 and JAK3, further optimization could aim to enhance selectivity for one isoform over the other if desired for a specific therapeutic application. nih.gov The development of covalent inhibitors that target unique residues, such as a cysteine in JAK3 (Cys909), represents another strategy to achieve high selectivity. researchgate.netnih.gov

The table below shows the selectivity profile of a selected research compound.

CompoundTargetIC50 (µM)
NSC13626 JAK1>10
JAK26.6
JAK34.6
TYK2>10
Data from a study identifying a selective JAK2 inhibitor. frontiersin.org

Mechanisms of Resistance to Jak Inhibition in Research Models

Identification of Acquired Resistance Mechanisms in Cell-Based or Animal Models

The development of resistance to JAK inhibitors is a critical observation in preclinical research. In myeloproliferative neoplasms (MPN), for instance, loss of response to JAK2 inhibition can occur after prolonged therapy. mdpi.comaacrjournals.org Studies using cell lines and animal models have been instrumental in identifying how cancer cells adapt and evade the effects of these inhibitors.

One primary mechanism of acquired resistance is the reactivation of JAK2 signaling despite the presence of an inhibitor. aacrjournals.org Research on type I JAK inhibitors, such as ruxolitinib (B1666119), has shown that prolonged treatment can lead to the gradual reactivation of JAK-STAT signaling in JAK2 V617F-mutant cell lines. genecards.org This can happen through various molecular adaptations within the JAK signaling network, sometimes involving other JAK family members. mdpi.comaacrjournals.org

In models of acute lymphoblastic leukemia (ALL) with JAK2 rearrangements, acquired resistance to ruxolitinib has been demonstrated in vitro. This was achieved by treating murine pro-B cells expressing a high-risk JAK2 fusion gene with progressively higher concentrations of the inhibitor. wikipedia.org

For type II JAK2 inhibitors like CHZ868, which stabilize the inactive conformation of the kinase, resistance has also been modeled. Continuous exposure of MPN cells to CHZ868 led to the development of resistant cell lines with significantly increased IC50 values and reduced apoptosis. mdpi.comspringernature.com These models are crucial for dissecting the molecular pathways that allow cancer cells to overcome targeted therapies.

Molecular Basis of Resistance in JAK-STAT Pathway Components

The molecular underpinnings of resistance to JAK inhibitors are diverse and can involve both genetic and non-genetic alterations.

Secondary Mutations in the JAK2 Kinase Domain: A common mechanism of resistance to kinase inhibitors is the acquisition of secondary mutations in the drug's target protein. wikipedia.org In the context of JAK inhibitors, several mutations within the JAK2 kinase domain have been identified that confer resistance. For example, in models of JAK2-rearranged ALL, mutations such as JAK2 p.Y931C, p.L983F, and a novel p.G993A were identified in ruxolitinib-resistant cells. wikipedia.orgresearchgate.net These mutations are often located within the ATP-binding site, where type-I inhibitors bind, thereby preventing the drug from effectively inhibiting the kinase. wikipedia.org The JAK2 p.G993A mutation, for instance, was found to confer resistance to multiple type-I inhibitors and even the type-II inhibitor CHZ868 by modulating the mobility of the JAK2 activation loop. wikipedia.orgnih.gov

Reactivation of Downstream Signaling: Resistance can also emerge without secondary mutations in the target kinase. mdpi.comfrontiersin.org In some models, resistance to type II JAK2 inhibitors was not associated with new JAK2 mutations. mdpi.com Instead, it was driven by the activation of alternative signaling pathways. Phosphoproteomic analyses of resistant cells revealed prominent activation of the MAPK pathway, while JAK2-STAT3/5 signaling remained suppressed by the inhibitor. mdpi.comspringernature.com This indicates that the cells can bypass the inhibited JAK2 by utilizing other signaling routes to maintain proliferation and survival.

Heterodimerization and Transcriptional Adaptations: Another mechanism involves the heterodimerization of JAK family members. Resistance to JAK2 inhibitors can be mediated by the reactivation of the JAK/STAT pathway through the formation of heterodimers between activated JAK2 and either JAK1 or TYK2. frontiersin.org Furthermore, chronic exposure to JAK inhibitors can lead to transcriptional changes. In resistant MPN cells, altered histone occupancy and upregulated AXL kinase expression have been observed, which are associated with enriched RAS and MAPK target gene profiles. mdpi.comspringernature.com

Below is a table summarizing key findings on the molecular basis of resistance:

Table 1: Molecular Mechanisms of Resistance to JAK Inhibition
Mechanism Description Affected Inhibitors Research Model References
Secondary Mutations Point mutations in the JAK2 kinase domain (e.g., Y931C, G993A) that interfere with inhibitor binding. Ruxolitinib (Type I), CHZ868 (Type II) Acute Lymphoblastic Leukemia (ALL) cell models wikipedia.org, researchgate.net, nih.gov
Pathway Reactivation Activation of alternative signaling pathways, most notably the MAPK pathway, to bypass JAK2 inhibition. CHZ868 (Type II) Myeloproliferative Neoplasm (MPN) cell lines mdpi.com, springernature.com
JAK Heterodimerization Reactivation of JAK/STAT signaling through the formation of heterodimers between JAK2 and other JAK family members (JAK1, TYK2). General JAK2 inhibitors Murine and human cell lines frontiersin.org
Transcriptional Upregulation Increased expression of alternative survival kinases, such as AXL, driven by epigenetic changes. CHZ868 (Type II) MPN cell lines mdpi.com, springernature.com

Strategies to Overcome Resistance in Preclinical Research

Understanding the mechanisms of resistance is the first step toward developing strategies to overcome it. Several approaches are being explored in preclinical settings.

Combination Therapies: A primary strategy is the use of combination therapies to target both the primary driver and the resistance pathway. For resistance mediated by MAPK pathway activation, combining a JAK2 inhibitor with a MEK inhibitor, such as trametinib, has shown efficacy. mdpi.com This dual inhibition can halt the growth of resistant tumors. Similarly, for resistance driven by AXL upregulation, combining the JAK2 inhibitor with an AXL inhibitor like bemcentinib (B612113) or gilteritinib (B612023) has been shown to resensitize MPN cells to JAK2 inhibition and suppress the growth of resistant cells in vivo. mdpi.comaacrjournals.org

Targeting HSP90: Heat shock protein 90 (HSP90) is a chaperone protein that is important for the stability and function of many kinases, including JAK2. Inhibition of HSP90 leads to the degradation of its client proteins. Studies have shown that HSP90 inhibitors can overcome resistance to enzymatic JAK inhibitors that is caused by secondary mutations in the JAK2 kinase domain. This approach targets the JAK2 protein for degradation, regardless of mutations in the kinase domain.

Development of Next-Generation Inhibitors: The discovery of resistance mutations fuels the development of new inhibitors that can effectively target these mutated forms of the kinase. wikipedia.org Structure-based drug design can aid in creating compounds that can bind to and inhibit the mutated kinase domain where first-generation inhibitors fail.

Alternative Therapeutic Approaches: For resistance mediated by the tumor microenvironment, strategies that disrupt the protective signals from stromal cells are being investigated. frontiersin.org Additionally, therapies that target downstream effectors in the JAK-STAT pathway or other parallel survival pathways are under consideration. For example, histone deacetylase inhibitors (HDACi) have been shown to promote JAK2 degradation and may have a role in treating JAK2 inhibitor-resistant neoplasms. frontiersin.org

The following table outlines strategies to combat resistance:

Table 2: Preclinical Strategies to Overcome JAK Inhibitor Resistance
Strategy Rationale Example Combination/Agent References
Combined Kinase Inhibition Simultaneously block the primary target and the escape pathway. JAK2 inhibitor + AXL inhibitor (Bemcentinib); JAK2 inhibitor + MEK inhibitor (Trametinib) mdpi.com, aacrjournals.org
HSP90 Inhibition Promote the degradation of the JAK2 protein, bypassing resistance from kinase domain mutations. AUY922 (HSP90 inhibitor)
Histone Deacetylase Inhibition Promote the degradation of JAK2 through alternative mechanisms. HDAC inhibitors frontiersin.org

Advanced Research Methodologies and Future Directions for Jak 2/3 in 3

Utilization of Advanced Omics Technologies (e.g., Proteomics, Transcriptomics) to Delineate JAK-2/3-IN-3 Effects

To fully understand the cellular impact of JAK-2/3-IN-3, advanced "omics" technologies are indispensable. These high-throughput methods provide a global view of molecular changes within a cell or organism upon treatment with the inhibitor.

Proteomics: Proteomic approaches can identify the direct targets of JAK-2/3-IN-3 and its downstream effects on cellular signaling pathways. Techniques such as chemical proteomics, using affinity-based probes, can confirm the engagement of JAK-2/3-IN-3 with JAK2 and JAK3 within the cellular environment. Furthermore, phosphoproteomics, a sub-discipline of proteomics, is particularly valuable. By quantifying changes in protein phosphorylation on a global scale, researchers can map the signaling cascades affected by JAK-2/3-IN-3. For instance, a phosphoproteomic study would be expected to show a significant decrease in the phosphorylation of STAT5, a key downstream target of JAK2, which has been shown to be inhibited by ST4j treatment in TF1 cells. acs.org This would provide a detailed and unbiased view of the inhibitor's mechanism of action beyond the immediate JAK/STAT pathway.

Transcriptomics: Transcriptomic analysis, typically through RNA-sequencing, complements proteomic data by revealing how JAK-2/3-IN-3 alters gene expression. By inhibiting JAK2 and JAK3, the compound is expected to modulate the transcription of genes regulated by the JAK/STAT pathway. These genes are often involved in inflammation, immunity, and cell proliferation. A transcriptomic study on cells treated with JAK-2/3-IN-3 could identify entire gene signatures that are up- or down-regulated, offering insights into the broader biological consequences of JAK2/3 inhibition and potentially uncovering novel therapeutic applications. For example, the downregulation of pro-inflammatory cytokine genes and cell cycle progression genes would be anticipated.

Development of Novel Assays and Models for Investigating JAK-2/3-IN-3 Activity

The investigation of kinase inhibitors like JAK-2/3-IN-3 is being propelled by the development of sophisticated new assays and research models.

Novel Assays: Researchers are moving beyond traditional in vitro kinase assays to more physiologically relevant systems.

Cell-Based Assays: The development of cell-based assays that measure the inhibition of specific cytokine receptor signaling pathways is crucial. For instance, an assay could measure the inhibition of IL-2-induced STAT5 phosphorylation in T-cells, which is dependent on JAK3, to specifically assess the cellular potency of JAK-2/3-IN-3 against its target. ashpublications.org The use of human erythroleukemia cell lines, such as TF1 and HEL, which are dependent on the JAK2/STAT5 pathway, has been instrumental in evaluating compounds like ST4j. acs.orgnih.gov

PROTACs: A novel and emerging assay is the development of PROteolysis TArgeting Chimeras (PROTACs) based on JAK inhibitors. These molecules are designed not just to inhibit but to induce the degradation of the target protein. aacrjournals.org Developing a PROTAC based on the JAK-2/3-IN-3 scaffold could be a future research direction to investigate the therapeutic effects of JAK2/3 degradation versus its inhibition. aacrjournals.orgresearchgate.net

High-Content Imaging and Flow Cytometry: These technologies allow for the multiparametric analysis of cellular responses to JAK-2/3-IN-3. For example, flow cytometry can be used to analyze cell cycle progression and apoptosis in cancer cell lines treated with the inhibitor, as has been done for ST4j. researchgate.netmedchemexpress.com

Advanced Models:

3D-QSAR and Molecular Modeling: Computational models such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics simulations are key to understanding how inhibitors like JAK-2/3-IN-3 bind to their targets and for the rational design of new, more potent, and selective molecules. mdpi.comtandfonline.com These methods were used in the discovery and optimization of ST4j. acs.orgnih.gov

Animal Models: In vivo studies using animal models of disease, such as mouse models of leukemia or autoimmune diseases, are essential for evaluating the therapeutic potential of JAK-2/3-IN-3. nih.govoup.com

Research on Potential Broader Applications of Selective JAK2/3 Inhibition in Other Disease Areas

The roles of JAK2 and JAK3 in mediating signals for numerous cytokines and growth factors make their selective inhibition a promising strategy for a range of diseases.

Immunological Research: JAK3 is predominantly expressed in hematopoietic cells and is crucial for the development and function of lymphocytes. nih.govthesgc.org It pairs with JAK1 to transmit signals from the common gamma chain (γc) family of cytokine receptors (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21). nih.govthesgc.org Therefore, selective JAK3 inhibition is a major focus for treating autoimmune and inflammatory conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. nih.govoup.comoup.com Dual JAK2/3 inhibitors like JAK-2/3-IN-3 could be particularly effective in diseases where both myeloid (driven by JAK2) and lymphoid (driven by JAK3) cells contribute to the pathology. mdpi.com

Cancer Research: Aberrant JAK2 signaling, often due to mutations like V617F, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera and myelofibrosis. mdpi.comtargetedonc.com Therefore, JAK2 is a validated therapeutic target in these hematological malignancies. mdpi.comtargetedonc.com JAK3 mutations have also been identified in various leukemias and lymphomas, such as T-cell acute lymphoblastic leukemia (T-ALL). nih.gov The dual inhibition of JAK2 and JAK3 by compounds like JAK-2/3-IN-3 could therefore be a potent strategy for treating certain types of leukemia and other lymphoid-derived cancers where both pathways are active. nih.govacs.orgresearchgate.net Research has shown that JAK-2/3-IN-3 (ST4j) induces apoptosis in human erythroleukemia cell lines. nih.govmedchemexpress.com

Disease AreaRationale for JAK2/3 InhibitionKey Cytokines/Pathways Involved
Immunological Disorders Inhibition of lymphocyte development and function; reduction of pro-inflammatory cytokine signaling.IL-2, IL-4, IL-7, IL-9, IL-15, IL-21 (JAK3); GM-CSF, EPO (JAK2)
Cancer (Hematological) Targeting of oncogenic signaling in MPNs and leukemias; induction of apoptosis in cancer cells.JAK2-V617F, JAK3 activating mutations; STAT3, STAT5 signaling

Future Trajectories in Academic Research for JAK-2/3-IN-3 and Related Chemical Entities

The field of JAK inhibition is highly active, and future academic research on JAK-2/3-IN-3 and similar compounds is likely to follow several key trajectories.

Improving Selectivity: A major challenge in the field is achieving selectivity not only among the four JAK family members but also across the entire human kinome to minimize off-target effects. nih.govfrontiersin.org Future research will focus on designing novel inhibitors with improved selectivity profiles. This may involve targeting unique structural features of JAK2 and JAK3, such as the development of covalent inhibitors that target specific cysteine residues present in JAK3 but not other JAKs. nih.gov

Overcoming Resistance: As with other targeted therapies, the development of resistance to JAK inhibitors is a clinical concern. Academic research will be crucial in elucidating the mechanisms of resistance and developing next-generation inhibitors or combination therapies to overcome it.

Exploring Novel Therapeutic Areas: While the focus has been on immunological disorders and cancer, the ubiquitous nature of JAK signaling suggests that inhibitors could be useful in other contexts. Future research may explore the role of JAK2/3 inhibition in metabolic diseases, neuro-inflammatory conditions, and fibrotic diseases.

Development of Chemical Probes: The creation of highly selective and potent chemical probes is essential for basic research to dissect the specific biological roles of individual JAK kinases. promega.com.au Compounds like JAK-2/3-IN-3, with its high potency, serve as excellent starting points for the development of such probes. thesgc.orgpromega.com.au

Advanced Drug Delivery and Formulations: Research into novel formulations to improve the bioavailability and therapeutic window of JAK inhibitors is another important future direction. This could include the development of targeted delivery systems to concentrate the inhibitor at the site of disease, thereby increasing efficacy and reducing systemic side effects.

Q & A

Q. What experimental assays are recommended to assess Jak-2/3-IN-2’s inhibitory efficacy against JAK2/3 isoforms?

Methodological Answer: Use kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) with recombinant JAK2 and JAK3 enzymes under standardized ATP concentrations. Include positive controls (e.g., known inhibitors like Ruxolitinib) and measure IC50 values using dose-response curves (4-parameter logistic model). Validate results with cellular assays, such as phospho-STAT1/3/5 quantification via Western blotting in cytokine-stimulated cell lines .

Q. How should researchers design dose-response studies for this compound to ensure reproducibility?

Methodological Answer: Employ a minimum of 10 concentration points spanning 3–4 log units, with triplicate measurements at each dose. Normalize data to vehicle controls and use nonlinear regression analysis (e.g., GraphPad Prism) to calculate IC50/EC50. Include inter-assay controls to account for plate-to-plate variability and report confidence intervals .

Q. What are the critical parameters for characterizing this compound’s selectivity profile?

Methodological Answer: Screen against a panel of 50+ kinases (e.g., using KinomeScan® or thermal shift assays) to identify off-target effects. Calculate selectivity scores (e.g., Gini coefficient) and validate findings with orthogonal methods like cellular pathway analysis (e.g., phosphoproteomics). Cross-reference with structural data (e.g., co-crystallization studies) to rationalize selectivity .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in primary vs. immortalized cell lines be resolved?

Methodological Answer: Conduct comparative studies under identical culture conditions (e.g., serum concentration, passage number). Use single-cell RNA sequencing to identify heterogeneity in primary cells and stratify responders vs. non-responders. Validate with ex vivo models (e.g., patient-derived xenografts) and apply Bayesian statistics to quantify uncertainty .

Q. What strategies optimize this compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer: Use pro-drug formulations or lipid nanoparticle encapsulation to enhance bioavailability. Perform iterative PK/PD modeling in rodents, measuring plasma half-life, tissue distribution (via LC-MS/MS), and target engagement (e.g., phospho-STAT inhibition in splenocytes). Adjust dosing regimens based on allometric scaling .

Q. How should researchers address discrepancies in this compound’s reported mechanism of action across studies?

Methodological Answer: Perform meta-analysis of published datasets (e.g., ChEMBL, PubChem BioAssay) to identify confounding variables (e.g., assay temperature, buffer composition). Use CRISPR-Cas9-engineered JAK2/3 knockout cell lines to isolate compound-specific effects. Publish negative results in open-access repositories to reduce publication bias .

Data Analysis & Validation

Q. What statistical frameworks are appropriate for analyzing this compound’s synergistic effects with other therapeutics?

Methodological Answer: Apply the Chou-Talalay method to calculate combination indices (CI) across multiple effect levels (e.g., IC50, IC75). Use SynergyFinder 3.0 for high-throughput screening data visualization and Bayesian hierarchical models to account for biological replicates. Validate synergy in 3D co-culture systems .

Q. How can researchers ensure the validity of this compound’s target engagement in complex biological systems?

Methodological Answer: Implement cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) to confirm direct binding. Correlate with functional endpoints (e.g., cytokine secretion via Luminex) and use isotopic labeling (SILAC) to track compound-protein interactions in proteome-wide studies .

Experimental Design & Reproducibility

Q. What controls are essential for in vivo toxicity studies of this compound?

Methodological Answer: Include vehicle, positive control (e.g., a JAK inhibitor with known toxicity), and untreated cohorts. Monitor hematological parameters (CBC), hepatic/kidney function (ALT, BUN), and histopathology. Use power analysis to determine cohort size (n ≥ 8) and randomize treatment assignments to minimize bias .

Q. How should researchers standardize protocols for this compound’s storage and handling to ensure batch-to-batch consistency?

Methodological Answer: Store lyophilized compound at -80°C under argon, with periodic LC-MS purity checks (>98%). Prepare fresh stock solutions in DMSO (≤0.1% final concentration) and validate stability via UV-Vis spectroscopy. Document lot-specific activity in internal databases .

Q. Tables for Key Data Interpretation

Parameter Recommended Method Validation Criteria
IC50 DeterminationNonlinear regression (4PL)R² ≥ 0.95, Hill slope 0.8–1.2
Selectivity ScreeningKinomeScan® (1 μM cutoff)≤30% residual activity in off-targets
PK/PD ModelingNon-compartmental analysis (WinNonlin)AICc < 2 vs. competing models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.